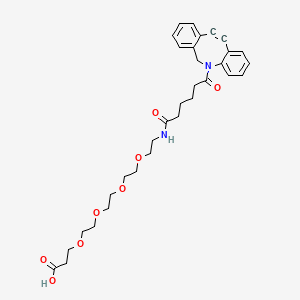

Azadibenzocyclooctyne-PEG4-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azadibenzocyclooctyne-PEG4-acid is a specialized compound widely used in the field of click chemistry. It is a derivative of dibenzocyclooctyne (DBCO) functionalized with polyethylene glycol (PEG) and a carboxylic acid group. This compound is particularly valuable for its ability to participate in copper-free click chemistry reactions, making it a versatile tool in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Azadibenzocyclooctyne-PEG4-acid can be synthesized through a multi-step organic synthesis process. The initial step involves the formation of dibenzocyclooctyne, which is then functionalized with PEG4 and a carboxylic acid group. The reaction conditions typically require the use of strong bases and coupling agents to ensure the successful attachment of the PEG4 and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound on a larger scale.

化学反应分析

Types of Reactions: Azadibenzocyclooctyne-PEG4-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is a subset of click chemistry and does not require a copper catalyst.

Common Reagents and Conditions: The SPAAC reaction typically involves azide-functionalized compounds or biomolecules. The reaction conditions are mild and do not require harsh reagents or extreme temperatures.

Major Products Formed: The major product of the SPAAC reaction is a stable triazole ring, which forms between the azide and alkyne groups. This triazole linkage is highly stable and is used to create bioconjugates, drug delivery systems, and diagnostic tools.

科学研究应用

Azadibenzocyclooctyne-PEG4-acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and the modification of surfaces.

Biology: It is employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.

Medicine: It is utilized in drug delivery systems and the development of targeted therapies.

Industry: It is applied in the creation of advanced materials and nanotechnology devices.

作用机制

The mechanism of action of Azadibenzocyclooctyne-PEG4-acid involves the strain-promoted azide-alkyne cycloaddition reaction. The compound reacts with azide-functionalized molecules to form a stable triazole ring. This reaction is highly specific and efficient, making it a valuable tool in various applications.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the azide group present in biomolecules or synthetic compounds. The reaction pathway involves the formation of a cyclic triazole structure, which is highly stable and resistant to hydrolysis.

相似化合物的比较

Azadibenzocyclooctyne-PEG4-acid is unique in its ability to participate in copper-free click chemistry reactions. Similar compounds include:

Dibenzocyclooctyne-acid: Lacks the PEG4 group, making it less soluble in aqueous solutions.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Used for different conjugation chemistry.

Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfonate group for increased water solubility.

These compounds share the core dibenzocyclooctyne structure but differ in their functional groups and applications.

This compound stands out due to its solubility, biocompatibility, and efficiency in click chemistry reactions, making it a valuable tool in scientific research and industrial applications.

生物活性

Azadibenzocyclooctyne-PEG4-acid (DBCO-PEG4-acid) is a bioorthogonal reagent that has gained attention in chemical biology for its ability to facilitate selective labeling and conjugation reactions without the need for toxic catalysts. This compound is particularly notable for its application in strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for efficient bioconjugation in complex biological systems.

- Molecular Formula : C₂₀H₁₇NO₃

- Molecular Weight : 319.35 g/mol

- Purity : > 98%

- Solubility : Soluble in DMSO, DMF, and slightly soluble in water

- CAS Number : Not available

DBCO-PEG4-acid operates through a copper-free click chemistry mechanism, allowing it to react selectively with azides to form stable triazole linkages. This reaction is significant because it avoids the cytotoxic effects associated with traditional copper-catalyzed reactions, making it suitable for live cell applications .

Biological Applications

- Protein Labeling : DBCO-PEG4-acid can be used to label proteins containing azide groups. This has been demonstrated in various studies where DBCO reagents were employed to tag proteins for imaging and tracking within cells .

- Drug Delivery Systems : The compound has been incorporated into drug delivery systems to enhance targeting capabilities. By conjugating therapeutic agents to DBCO, researchers can achieve site-specific delivery to diseased tissues, such as tumors, improving therapeutic efficacy while minimizing side effects .

- Imaging Techniques : DBCO derivatives have been utilized in imaging applications, including fluorescence microscopy and PET imaging. The ability to attach fluorescent tags or radiolabels via SPAAC allows for real-time visualization of biological processes .

Case Study 1: Protein Fatty-Acylation Detection

A study published in the Journal of the American Chemical Society highlighted the use of DBCO-PEG4-acid for detecting protein fatty-acylation in eukaryotic cells. The researchers successfully tagged azido-fatty acids with DBCO-PEG4-acid, enabling robust detection of fatty-acylated proteins through fluorescence imaging techniques .

Case Study 2: Targeting Tumor Cells

In another investigation, DBCO-PEG4-acid was employed to enhance the targeting efficiency of nanoparticles in heterogeneous tumor models. The study showed that nanoparticles modified with azide-containing chemical reporters could bind more uniformly to tumor cells compared to traditional targeting strategies, demonstrating the potential for improved cancer therapies .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYANOWYMFCGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。